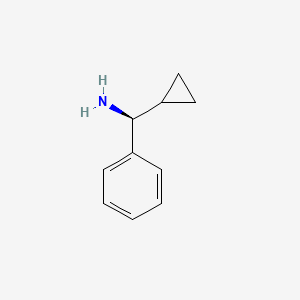

(S)-cyclopropyl(phenyl)methanamine

Description

Significance of Chiral Amines as Versatile Building Blocks and Auxiliaries in Synthetic Chemistry

Chiral amines are fundamental to modern organic synthesis, serving as indispensable building blocks and powerful chiral auxiliaries. Their significance stems from their prevalence in biologically active molecules, including a substantial portion of pharmaceuticals and natural products. openaccessgovernment.orgacs.orgnih.gov It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, highlighting their importance in medicinal chemistry. openaccessgovernment.orgacs.org The specific three-dimensional arrangement (stereochemistry) of these amines is often crucial for their biological function, as different enantiomers of a molecule can exhibit vastly different or even adverse effects. openaccessgovernment.org A well-known example is the thalidomide (B1683933) tragedy, where one enantiomer was an effective sedative while the other was teratogenic. openaccessgovernment.org

As building blocks, chiral amines are incorporated directly into the carbon skeleton of a target molecule, transferring their inherent chirality to the final product. sigmaaldrich.com They are key intermediates in the synthesis of a wide array of valuable compounds, from active pharmaceutical ingredients (APIs) to agrochemicals and fine chemicals. openaccessgovernment.orgrsc.orgacs.org The development of efficient methods for their synthesis, such as the asymmetric hydrogenation of imines, is a major focus of research. acs.org

Beyond their role as structural components, chiral amines are also widely used as chiral auxiliaries. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy allows for the synthesis of enantiomerically pure compounds from prochiral starting materials. Chiral amines can function as chiral bases in enantioselective deprotonation reactions or as resolving agents for racemic mixtures of acids. sigmaaldrich.com The development of novel chiral auxiliaries, such as tert-butanesulfinamide, has significantly advanced the field of asymmetric synthesis, enabling the production of numerous clinical drug candidates on a large scale. yale.edu

The Unique Stereochemical Attributes of Cyclopropylamine (B47189) Scaffolds and their Conformational Constraints

Cyclopropylamine scaffolds possess a unique combination of stereochemical and electronic properties that make them valuable in organic synthesis and drug design. The three-membered cyclopropane (B1198618) ring is highly strained, with C-C-C bond angles of 60°, a significant deviation from the ideal sp³ hybridization angle of 109.5°. wikipedia.org This strain results in a unique electronic structure. The C-C bonds of the cyclopropane ring have a high degree of p-character, often described by the Walsh or Coulson-Moffitt bonding models, which imparts properties similar to those of a carbon-carbon double bond. wikipedia.orgstackexchange.com This "double-bond character" allows the cyclopropyl (B3062369) group to participate in conjugation with adjacent π-systems, influencing the molecule's electronic properties and reactivity. stackexchange.com

The rigid nature of the cyclopropane ring imposes significant conformational constraints on the attached amine group. researchgate.net Unlike more flexible alkyl chains, the cyclopropane ring restricts the rotational freedom of the C-N bond. This conformational rigidity is a key attribute, as it can lock the molecule into a specific three-dimensional arrangement, which is often crucial for binding to biological targets like enzymes and receptors. researchgate.net The orientation of the amino group relative to the cyclopropane ring can significantly influence the molecule's properties. nih.gov For instance, studies on cyclopropyl methyl ketone have shown that the s-cis and s-trans conformations have different energy stabilities, which can be extrapolated to understand the conformational preferences of cyclopropylamines. uwlax.edu

The stereoelectronic effects of the cyclopropyl group are also noteworthy. The alignment of the C-H or C-C bonds of the cyclopropane ring with the p-orbitals of an adjacent functional group can lead to stabilizing hyperconjugative interactions. nih.govvt.edu These interactions can influence the basicity of the amine and the reactivity of the molecule as a whole. nih.gov The fixed spatial arrangement of substituents on the cyclopropane ring allows for precise control over the stereochemistry of reactions at or near the ring. This makes chiral cyclopropylamines, such as (S)-cyclopropyl(phenyl)methanamine, attractive scaffolds for the design of new chiral ligands and catalysts for asymmetric synthesis.

Rationale for Dedicated Research on this compound in Enantioselective Synthesis

The specific focus on this compound in enantioselective synthesis is driven by the convergence of the advantageous properties of both chiral amines and the cyclopropyl scaffold. This compound combines the chirality of an α-substituted benzylamine (B48309) with the unique conformational and electronic features of a cyclopropyl group.

The phenyl and cyclopropyl groups attached to the chiral carbon atom create a well-defined stereochemical environment. This makes this compound and its derivatives valuable as chiral building blocks or as chiral auxiliaries and ligands in asymmetric catalysis. acs.orgsigmaaldrich.comyale.edu The rigid cyclopropyl group helps to create a predictable and sterically demanding environment around the chiral center, which is essential for achieving high levels of stereocontrol in chemical reactions.

The synthesis of enantiomerically pure cyclopropylamines is a significant area of research. Methods such as asymmetric cyclopropanation reactions are employed to construct the chiral cyclopropane ring with high stereoselectivity. nih.govrsc.org Furthermore, biocatalytic methods using enzymes like transaminases are being developed to produce chiral amines, including cyclopropylamine derivatives, in a more sustainable manner. rsc.orgacs.orgrsc.org

The resulting enantiopure this compound can be used in several ways in enantioselective synthesis. It can be incorporated as a key structural motif in the synthesis of complex target molecules, particularly pharmaceuticals. For example, α-cyclopropyl amines are found in various drugs, including serotonin (B10506) reuptake inhibitors. nih.gov Additionally, it can be used to synthesize chiral ligands for transition metal catalysts, which are then used to control the stereochemical outcome of a wide range of chemical transformations. The development of new catalytic systems based on chiral ligands is a cornerstone of modern asymmetric synthesis. acs.orgyale.edu The unique stereoelectronic properties of the cyclopropyl group can lead to novel reactivity and selectivity when incorporated into a catalyst system. vt.eduacs.org

The investigation of compounds like this compound is crucial for expanding the toolbox of synthetic chemists, enabling the creation of complex chiral molecules with high efficiency and stereoselectivity for applications in medicine, materials science, and agrochemicals.

Structure

3D Structure

Properties

IUPAC Name |

(S)-cyclopropyl(phenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRSQPUGEDLYSH-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiopure S Cyclopropyl Phenyl Methanamine

Chemoenzymatic and Biocatalytic Approaches to Enantiopure Amines

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, leveraging the high stereoselectivity of enzymes to produce enantiopure compounds. nih.gov Chemoenzymatic strategies, which combine enzymatic steps with conventional chemical reactions, have become increasingly sophisticated, enabling the synthesis of complex chiral molecules. nih.govmdpi.com For chiral amines, key biocatalytic methods include the resolution of racemic mixtures and the direct asymmetric synthesis from prochiral precursors. nih.gov

Kinetic resolution is a widely used technique where an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopomerically enriched substrate from the product. While the theoretical maximum yield for the desired enantiomer is 50%, this method can be highly effective for producing compounds with very high enantiomeric excess. mdpi.com

Table 1: Representative Enzymes and Conditions for Kinetic Resolution of Amines

| Enzyme Family | Acyl Donor Example | Solvent | Typical Outcome |

|---|---|---|---|

| Lipases (e.g., from Candida antarctica) | Ethyl acetate | Toluene, Hexane | Selective acylation of one enantiomer. |

| Acylases | Trifluoroethyl isobutyrate | Methyl t-butyl ether | High enantioselectivity for specific amine structures. nih.gov |

A more direct and atom-economic biocatalytic approach is the asymmetric synthesis of chiral amines from prochiral ketones. Imine reductases (IREDs) and reductive aminases (RedAms) are two classes of enzymes that have emerged as powerful tools for this transformation. researchgate.net These enzymes catalyze the reduction of a C=N double bond with high stereoselectivity, using a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). rsc.org

For the synthesis of (S)-cyclopropyl(phenyl)methanamine, the process begins with the corresponding ketone, cyclopropyl (B3062369) phenyl ketone. In a reductive amination reaction, the ketone reacts with an amine source, typically ammonia (B1221849), to form a prochiral imine intermediate in situ. A stereoselective RedAm or IRED then reduces this imine to the target (S)-amine. Fungal reductive aminases have shown a particular aptitude for using ammonia as the amine partner, making them highly suitable for the synthesis of primary amines. rsc.org This one-pot reaction avoids the isolation of the often-unstable imine intermediate and can achieve high conversions and excellent enantiomeric excess. rsc.orgyoutube.com

Table 2: Biocatalytic Asymmetric Reductive Amination of Ketones

| Enzyme Class | Substrates | Cofactor | Key Advantage |

|---|---|---|---|

| Reductive Aminase (RedAm) | Ketone + Ammonia/Alkylamine | NADPH | Direct synthesis of primary or secondary amines with high enantioselectivity. rsc.org |

| Imine Reductase (IRED) | Pre-formed or in situ imine | NADPH | High stereocontrol in the reduction of the C=N bond. researchgate.net |

Asymmetric Catalytic Synthesis Routes

Asymmetric catalysis using chiral transition metal complexes or small organic molecules provides a versatile and highly efficient platform for the synthesis of enantiopure amines. These methods are often characterized by high turnover numbers, broad substrate scope, and excellent stereocontrol.

The asymmetric hydrogenation of prochiral imines is one of the most direct and powerful strategies for producing chiral amines. nih.govacs.org This method has been successfully applied on an industrial scale for various products. nih.gov The process involves the hydrogenation of the C=N double bond of an imine, derived from cyclopropyl phenyl ketone, using molecular hydrogen and a chiral transition metal catalyst.

Catalysts based on iridium, rhodium, and ruthenium have proven to be highly effective. bohrium.comcapes.gov.br Iridium complexes, in particular, often paired with chiral phosphine (B1218219) ligands such as those from the JosiPhos or MaxPHOX families, have demonstrated high activity and enantioselectivity in the hydrogenation of various N-aryl and N-alkyl imines. nih.govacs.org The choice of ligand, solvent, and additives can be crucial for achieving optimal results, with some systems requiring an acid additive to enhance asymmetric induction. nih.gov

Table 3: Catalyst Systems for Asymmetric Hydrogenation of Imines

| Metal | Chiral Ligand Family Example | Substrate Type | Reported Performance |

|---|---|---|---|

| Iridium (Ir) | Chiral diphosphines (e.g., JosiPhos) | N-Aryl ketimines | High enantioselectivities (up to 99% ee). nih.gov |

| Rhodium (Rh) | Chiral ferrocenyl phosphine ligands | Acyclic ketimines | Good to excellent enantioselectivities. nih.gov |

Organocatalysis offers a valuable metal-free alternative for asymmetric synthesis. The development of chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), has enabled highly enantioselective reductive amination reactions. researchgate.netsigmaaldrich.com This one-pot protocol involves the condensation of a ketone with an amine, followed by the stereoselective reduction of the resulting imine intermediate.

In the synthesis of this compound, cyclopropyl phenyl ketone would be mixed with an amine source (e.g., an ammonia equivalent) and a chiral phosphoric acid catalyst. The CPA activates the in situ-formed imine by protonation, forming a chiral ion pair. A mild reducing agent, typically a Hantzsch ester, then delivers a hydride to one face of the activated imine, guided by the chiral environment of the catalyst, to yield the amine with high enantioselectivity. researchgate.netyoutube.com This method avoids the need to isolate the potentially unstable ketimine, a significant advantage over direct imine reduction strategies. researchgate.net

Table 4: Organocatalytic Asymmetric Reductive Amination

| Catalyst | Reductant | Substrate Scope | Key Feature |

|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Hantzsch Ester | Wide range of ketones and amines. researchgate.net | Metal-free, mild conditions, high enantioselectivity. sigmaaldrich.com |

An alternative strategy focuses on the asymmetric construction of the chiral cyclopropane (B1198618) ring itself. Metal-catalyzed cyclopropanation of alkenes with diazo compounds is a highly effective method for this purpose. nih.govwikipedia.org Chiral dirhodium(II) carboxylate complexes are among the most successful catalysts for controlling the stereochemistry of this transformation. nih.gov

To construct a precursor for this compound, this strategy could involve the reaction of styrene (B11656) with a diazo compound containing a protected amine or a nitrile group, such as diazoacetonitrile. utdallas.edu A chiral rhodium catalyst, for example, Rh₂(S-DOSP)₄ or Rh₂(S-PTAD)₄, would mediate the transfer of the carbene from the diazo compound to the styrene double bond. nih.govnih.gov This reaction can proceed with high diastereo- and enantioselectivity, establishing the stereocenters on the cyclopropane ring. Subsequent chemical modification of the functional group (e.g., reduction of a nitrile) would lead to the final this compound. This approach offers a powerful way to build the core cyclopropylamine (B47189) structure from simple, achiral starting materials. organic-chemistry.orgrsc.org

Table 5: Catalysts for Enantioselective Cyclopropanation

| Catalyst Example | Diazo Reagent Example | Alkene Example | Typical Performance |

|---|---|---|---|

| Rh₂(S-DOSP)₄ | Ethyl diazoacetate | Styrene | High yield, >97:3 dr, high ee. nih.govnih.gov |

| Rh₂(S-PTAD)₄ | Aryldiazoacetates | Electron-deficient alkenes | High asymmetric induction (up to 98% ee). nih.gov |

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries represents a powerful strategy in asymmetric synthesis. This method involves the temporary covalent attachment of a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs a subsequent chemical transformation, leading to the formation of a new stereocenter with a high degree of stereoselectivity. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

Diastereoselective Routes Utilizing Chiral Auxiliaries

Diastereoselective synthesis using chiral auxiliaries is a well-established method for producing enantiomerically pure amines. osi.lv A prominent example involves the use of N-tert-butanesulfinyl chiral auxiliaries, often referred to as Ellman's auxiliary. osi.lv

The general approach begins with the condensation of a ketone precursor, cyclopropyl phenyl ketone, with the chiral (R)- or (S)-tert-butanesulfinamide. This reaction forms an N-sulfinyl-ketimine intermediate. The chiral sulfinyl group effectively shields one face of the C=N double bond, directing the nucleophilic addition of a hydride reagent (e.g., from sodium borohydride) to the opposite face. This diastereoselective reduction establishes the new stereocenter in the amine. The final step involves the acidic hydrolysis of the sulfinyl group to yield the desired enantiopure primary amine, this compound. The high diastereoselectivity of the reduction step is key to achieving high enantiomeric excess in the final product. osi.lv

Many chiral auxiliaries are derived from readily available and inexpensive natural sources. researchgate.net Besides sulfinamides, other auxiliaries like those based on pseudoephedrine or oxazolidinones have been extensively used in various asymmetric reactions, such as alkylations and aldol (B89426) reactions, highlighting the versatility of this synthetic strategy. researchgate.netnih.gov

Resolution Techniques for Enantiomeric Enrichment

Resolution is a set of techniques used to separate a racemic mixture into its individual enantiomers. Unlike asymmetric synthesis, which aims to create a single enantiomer from the start, resolution separates a pre-existing 50:50 mixture.

Diastereomeric Salt Formation and Crystallization

The most common method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. mdpi.com The resulting products are a pair of diastereomeric salts (e.g., (R)-amine-(S)-acid and (S)-amine-(S)-acid).

Unlike enantiomers, diastereomers have different physical properties, including solubility. mdpi.com This difference allows for their separation by fractional crystallization. wikipedia.org One of the diastereomeric salts will be less soluble in a given solvent system and will crystallize out of the solution, while the other remains dissolved. aiche.org The crystallized salt can then be isolated by filtration. Finally, treatment of the purified diastereomeric salt with a base neutralizes the resolving acid, liberating the enantiomerically pure amine. wikipedia.org The success of this technique often relies on a trial-and-error approach to find the optimal combination of resolving agent and solvent. aiche.org

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric Acid | Chiral Acid |

| (-)-Mandelic Acid | Chiral Acid |

| (+)-Camphorsulfonic Acid | Chiral Acid |

A case study on the resolution of a closely related compound, 1-phenyl-2-(p-tolyl)ethylamine, demonstrated the use of the hemiphthalate of (S)-isopropylidene glycerol (B35011) as an effective resolving agent. researchgate.net By carefully selecting the solvent system (isopropanol/water), the desired diastereomeric salt was precipitated, leading to the target amine with over 99% enantiomeric excess (e.e.). researchgate.net This illustrates the high efficiency achievable with this classic resolution technique.

Chromatographic Chiral Separation Methodologies, including HPLC

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful analytical and preparative tools for separating enantiomers. mdpi.com This method relies on the use of a chiral stationary phase (CSP). nih.gov A CSP is a solid support material that has been modified with a chiral selector molecule.

When a racemic mixture passes through the column, the two enantiomers interact differently with the chiral selector. One enantiomer will form a more stable, transient diastereomeric complex with the CSP, causing it to move more slowly through the column. The other enantiomer, forming a less stable complex, will elute faster. This difference in retention times allows for their separation. sigmaaldrich.com

A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being among the most versatile and widely used. mdpi.comnih.gov The choice of mobile phase (the solvent that carries the sample through the column) is also critical for achieving good separation. sigmaaldrich.com By screening different combinations of CSPs and mobile phases, an effective separation method can be developed for both analytical quantification of enantiomeric purity and preparative-scale resolution. shimadzu.com

Table 2: Common Chiral Stationary Phases (CSPs) for Amine Separation

| CSP Type | Chiral Selector Example | Typical Separation Mode |

|---|---|---|

| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Reversed Phase, Polar Organic |

| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Reversed Phase, Polar Organic |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Reversed Phase, Polar Ionic, Polar Organic |

Reductive Amination Approaches from Ketone Precursors

Reductive amination is a highly effective and direct method for synthesizing amines from carbonyl compounds. To produce this compound, this approach starts with the corresponding ketone, cyclopropyl phenyl ketone. sigmaaldrich.com

The process involves the reaction of cyclopropyl phenyl ketone with an amine source, such as ammonia or an ammonium (B1175870) salt, to form an imine or enamine intermediate in situ. This intermediate is then reduced without being isolated to yield the final amine. The key to this transformation is the choice of reducing agent and catalyst. Research has shown that using a rhodium catalyst can effectively drive the reaction towards the desired reductive amination product. nih.gov This method is advantageous as it combines the condensation and reduction steps into a single synthetic operation. For an asymmetric synthesis, a chiral catalyst or a chiral borane (B79455) reducing agent could be employed to induce enantioselectivity.

Synthesis from Aldehydes and Primary Amines

Another fundamental route to secondary amines involves the reaction between an aldehyde and a primary amine. For the synthesis of this compound, this pathway would begin with an enantiopure cyclopropanecarboxaldehyde (B31225) precursor.

Methodologies exist for the asymmetric synthesis of chiral cyclopropanecarboxaldehydes using temporary stereocenters. rsc.org Once the enantiopure aldehyde is obtained, it is reacted with a primary amine, in this case, aniline (B41778) (phenylamine). This condensation reaction forms a chiral Schiff base, or imine. The subsequent reduction of this C=N double bond, typically with a standard reducing agent like sodium borohydride (B1222165), yields the target secondary amine, this compound. The stereochemistry of the final product is dictated by the stereochemistry of the starting chiral aldehyde.

Novel Synthetic Pathways to Substituted Cyclopropyl Amines

The synthesis of enantiopure cyclopropylamines, including this compound, is a significant area of research due to their prevalence in biologically active compounds and their utility as synthetic intermediates. nih.gov While classical methods such as the Curtius rearrangement of cyclopropanecarboxylic acids have been traditionally employed, recent advancements have focused on developing more direct, efficient, and highly stereoselective novel pathways. nih.govacs.org These modern methodologies often rely on metal-catalyzed reactions, transformations of pre-existing cyclopropane scaffolds, and biocatalysis to achieve high levels of enantiopurity and structural diversity. nih.govmdpi.comnih.gov

Key advancements in this field include asymmetric cyclopropanation, where a cyclopropane ring is constructed with simultaneous control of its stereochemistry, and the diastereoselective functionalization of chiral cyclopropane precursors. acs.orgmdpi.comku.edu These strategies offer powerful alternatives to traditional routes, enabling access to a wide array of substituted cyclopropylamines with high precision.

Metal-Catalyzed Asymmetric Cyclopropanation

Metal-catalyzed reactions of diazo compounds with olefins are a cornerstone of modern cyclopropane synthesis. nih.gov Significant progress has been made in rendering these reactions enantioselective through the use of chiral ligands. Catalysts based on rhodium, ruthenium, and copper have proven particularly effective for synthesizing chiral cyclopropylamines.

One notable development is the use of a Ruthenium(II)-Pheox complex to catalyze the asymmetric cyclopropanation of vinylcarbamates with diazoesters. acs.org This method provides the corresponding protected cyclopropylamine derivatives in excellent yields and with high levels of both diastereoselectivity and enantioselectivity. acs.org The reaction demonstrates the first successful enantioselective carbene transfer from a diazoester to a vinylcarbamate. acs.org

Similarly, copper(I)-bisoxazoline complexes have been successfully used for the enantioselective cyclopropanation of trans-alkenyl boronates with trifluorodiazoethane. acs.org This transformation yields versatile 2-substituted-3-(trifluoromethyl)cyclopropylboronates, which serve as valuable intermediates that can be converted into enantioenriched 2-aryl-3-(trifluoromethyl)cyclopropylamines, a key scaffold in medicinal chemistry. acs.org

Dirhodium tetracarboxylate catalysts are also prominent in generating chiral cyclopropanes. chemrxiv.org For instance, the chiral dirhodium catalyst Rh₂(p-PhTPCP)₄ facilitates highly enantioselective and diastereoselective cyclopropanation of exocyclic olefins with donor/acceptor carbenes, leading to the formation of spiroazabicyclo[2.n]alkanes. chemrxiv.org Computational studies suggest the stereoselectivity is governed by the fit of the substrate within the chiral pocket of the catalyst. chemrxiv.org

Table 1: Overview of Metal-Catalyzed Asymmetric Cyclopropanation Reactions

| Catalyst System | Substrates | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Ru(II)-Pheox complex | Vinylcarbamates and Diazoesters | Protected Cyclopropylamines | High yields (up to 99%), high diastereoselectivity (up to 96:4), and excellent enantioselectivity (up to 99% ee). acs.org | acs.org |

| Copper(I)-bisoxazoline complex | (E)-alkenyl boronates and Trifluorodiazoethane | 2-substituted-3-(trifluoromethyl)cyclopropylboronates | Provides access to enantioenriched 2-aryl-3-(trifluoromethyl)cyclopropylamines with high stereocontrol. acs.org | acs.org |

| Rh₂(p-PhTPCP)₄ | Exocyclic olefins and Donor/acceptor carbenes | Spiroazabicyclo[2.n]alkanes | Highly enantioselective and diastereoselective; capable of achieving up to 83,000 turnovers. chemrxiv.org | chemrxiv.org |

Functionalization of Pre-formed Chiral Cyclopropanes

An alternative to building the cyclopropane ring from acyclic precursors is the chemo- and diastereoselective introduction of substituents onto an existing chiral cyclopropane. mdpi.comku.edu A powerful strategy in this category involves the formal nucleophilic substitution (Sₙ2) of chiral bromocyclopropanes. ku.edu This process proceeds through a base-assisted dehydrohalogenation to form a highly reactive, enantiomerically enriched cyclopropene (B1174273) intermediate. Subsequent nucleophilic addition to this intermediate allows for the installation of various functional groups, including amines and azoles, with high diastereoselectivity. mdpi.comku.edu

This "dual-control" strategy leverages the existing chirality of the starting material to direct the configuration of two new adjacent stereocenters. mdpi.com The method has been successfully applied to synthesize tetrasubstituted chiral non-racemic cyclopropanes, including cyclopropyl amines and ethers, which are not easily accessible via other routes. mdpi.comku.edu For example, the reaction of enantiomerically pure 1-bromocyclopropylcarboxamides with nucleophiles like N-methylaniline and p-fluoro-N-methylaniline has yielded the corresponding tetrasubstituted cyclopropylamine derivatives. ku.edu

Table 2: Synthesis of Substituted Cyclopropylamines via Cyclopropene Intermediates

| Starting Material | Nucleophile | Product | Diastereomeric Ratio (dr) | Yield | Reference |

|---|---|---|---|---|---|

| Chiral 1-bromocyclopropylcarboxamides | N-methylaniline | (+)-23ack (a tetrasubstituted cyclopropyl amine) | 3:1 | 55% | ku.edu |

| Chiral 1-bromocyclopropylcarboxamides | p-Fluoro-N-methylaniline | (+)-23acm (a tetrasubstituted cyclopropane) | ~3:1 | Similar to N-methylaniline | ku.edu |

| Chiral 1-bromocyclopropylcarboxamides | Pyrrole | (+)-23dag (a single enantiomer) | Not specified | Not specified | ku.edu |

Other Modern Synthetic Approaches

Beyond these specific examples, the field of cyclopropylamine synthesis is continually expanding with innovative methods. nih.gov These include:

Kulinkovich Reaction: This reaction, when applied to amides and nitriles, provides a route to the aminocyclopropane moiety. nih.gov

C-H Functionalization: Direct, metal-catalyzed functionalization of C-H bonds is an emerging and atom-economical strategy for synthesizing complex molecules, including substituted cyclopropanes. nih.gov

Chemoenzymatic Strategies: The use of enzymes offers a green and highly selective approach. Engineered enzymes, such as variants of sperm whale myoglobin (B1173299), can catalyze the diastereo- and enantioselective cyclopropanation of olefins with diazoketones. nih.gov The resulting cyclopropyl ketones are versatile intermediates that can be chemically transformed into a diverse library of enantiopure cyclopropane-containing scaffolds. nih.gov

Reductive Amination: Diastereo- and enantioselective reductive amination of cycloaliphatic ketones using preformed chiral catalysts is another pathway to produce chiral amines, which can be applied to cyclopropyl systems. google.com

These novel pathways collectively represent a significant leap forward in the synthesis of complex and stereochemically defined cyclopropylamines. They provide chemists with a versatile toolkit to access molecules like this compound and its derivatives with greater efficiency and selectivity than previously possible. nih.gov

Strategic Applications of S Cyclopropyl Phenyl Methanamine in Asymmetric Construction

Role as a Chiral Building Block in Multistep Synthesis

As a chiral building block, the (S)-cyclopropyl(phenyl)methanamine moiety is permanently integrated into the target molecule, conferring its specific three-dimensional structure to the final product. Chiral building blocks are fundamental in drug discovery and natural product synthesis, where specific stereoisomers are often responsible for the desired biological activity. researchgate.net The synthesis of complex chiral molecules often relies on a pool of readily available, optically pure starting materials, with cyclopropane-containing compounds being particularly noteworthy. rsc.org

The primary amine functionality of this compound is a key handle for the enantioselective formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The amine can readily participate in a variety of well-established transformations, such as acylation to form amides, or reductive amination with aldehydes and ketones to form secondary or tertiary amines. In each case, the chiral cyclopropyl(phenyl)methyl fragment is carried through the synthesis, establishing a stereocenter in the new, more complex molecule.

The construction of chiral amine functionalities is crucial as they are present in a vast array of bioactive compounds. researchgate.net Methodologies that allow for the direct formation of C-C bonds adjacent to the nitrogen are particularly powerful. For instance, processes analogous to the Mannich reaction, where an amine, an enolizable carbonyl, and a non-enolizable aldehyde react, can be adapted to incorporate the chiral amine, thereby creating a new C-C bond and a β-amino carbonyl structure with controlled stereochemistry.

The incorporation of this compound is a powerful strategy for building stereodefined heterocyclic scaffolds, which are core structures in many pharmaceuticals. The nitrogen atom of the amine can serve as an intramolecular nucleophile, leading to the formation of various nitrogen-containing rings.

For example, a common synthetic strategy involves reacting the amine with a molecule containing two electrophilic sites. An initial intermolecular reaction at the amine is followed by an intramolecular cyclization, where the nitrogen attacks the second electrophilic site. This process can lead to the formation of valuable structures such as chiral cyclopropane-fused pyrrolidines or azabicyclo[3.1.0]hexane systems. mdpi.com The stereochemistry of the starting amine directly dictates the absolute configuration of the newly formed heterocyclic ring, making it a highly efficient method for transferring chirality. The synthesis of such scaffolds is of great interest for medicinal chemistry and natural product synthesis. mdpi.com

Pyrimidinediones and indazoles represent two classes of nitrogen-containing heterocycles with significant biological and medicinal properties. nih.govyoutube.com Pyrimidinamine fungicides, for example, are known for their excellent antifungal activities. youtube.com Similarly, indazole-based compounds are attractive targets for drug development due to their wide range of applications. nih.gov

The synthesis of substituted indazoles can be achieved through various methods, including the sulfonylation of a pre-existing indazole ring followed by further functionalization. nih.gov While this compound is a versatile chiral building block for many nitrogen-containing structures, its specific and direct incorporation as a substituent onto pre-formed pyrimidinedione or indazole rings is not extensively detailed in the surveyed chemical literature. The construction of such derivatives typically proceeds through pathways that assemble the heterocyclic core from different precursors.

Utilization as a Chiral Auxiliary for Inducing Asymmetry in Chemical Transformations

In its role as a chiral auxiliary, this compound is temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction. nih.gov After the desired transformation, the auxiliary is cleaved from the product and can ideally be recovered for reuse. youtube.com This strategy is a cornerstone of asymmetric synthesis, allowing for the use of powerful, non-stereoselective reactions to generate enantiomerically enriched products. The effectiveness of an auxiliary relies on its ability to create a sterically and electronically differentiated environment that forces an incoming reagent to attack from a specific face. nih.govrsc.org

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for forming six-membered rings with up to four new stereocenters. rsc.org this compound can be employed as a chiral auxiliary in these reactions. The typical approach involves the condensation of the amine with an α,β-unsaturated aldehyde or ketone to form a chiral imine or enamine. This new molecule then acts as the dienophile in the Diels-Alder reaction.

The bulky and structurally defined (S)-cyclopropyl(phenyl)methyl group on the nitrogen atom effectively shields one face of the C=C double bond of the dienophile. nih.gov Consequently, the approaching diene is forced to attack from the less sterically hindered face, resulting in the formation of one diastereomer of the cyclic product in significant excess. After the cycloaddition, the auxiliary can be removed by hydrolysis to reveal the chiral cyclohexene (B86901) product. This method provides excellent control over both regioselectivity and diastereoselectivity. nih.gov

| Reaction Type | Role of this compound | Intermediate | Stereochemical Rationale | Expected Outcome |

| Diels-Alder | Chiral Auxiliary | Chiral imine/enamine dienophile | The auxiliary's steric bulk blocks one face of the dienophile, directing the diene to the opposite face. nih.gov | High diastereomeric excess in the resulting cycloadduct. |

| [3+2] Cycloaddition | Chiral Auxiliary | Chiral imine acting as a dipolarophile | Facial shielding by the chiral group directs the approach of the 1,3-dipole. | Enantiomerically enriched five-membered heterocycle. |

Free radical additions to C=N double bonds are a versatile method for forming C-C bonds under mild conditions compatible with a range of functional groups. Controlling the stereochemistry of these additions can be achieved by using a chiral auxiliary. In a strategy analogous to well-established methods using chiral N-acylhydrazones, this compound can be converted into a chiral hydrazone derivative that serves as the radical acceptor.

In this approach, the chiral hydrazone, derived from the amine and a carbonyl compound, reacts with a radical generated from an alkyl halide. The chiral auxiliary creates a biased conformation, and the incoming radical adds to the C=N bond from the less hindered face. This addition sets the stereochemistry of the newly formed C-C bond. Subsequent reductive cleavage of the N-N bond removes the auxiliary and yields the desired α-branched chiral amine. This method demonstrates how a chiral auxiliary can effectively control the stereochemical outcome even in highly reactive open-shell intermediates.

| Reaction Stage | Description | Key Species | Stereocontrol Element |

| 1. Auxiliary Attachment | Condensation of the chiral amine with an aldehyde/ketone. | Chiral Hydrazone | The this compound moiety. |

| 2. Radical Addition | An alkyl radical adds to the C=N bond of the hydrazone. | Radical Adduct | The chiral auxiliary shields one face, directing the radical's approach. |

| 3. Auxiliary Cleavage | Reductive cleavage of the N-N bond. | Final Chiral Amine | N/A |

Precursor in Chiral Ligand and Catalyst Development

The utility of this compound as a chiral precursor stems from the ability to readily incorporate its stereochemically defined framework into more complex molecular structures. The primary amine functionality provides a reactive handle for derivatization, allowing for the construction of a diverse array of chiral auxiliaries that can influence the enantioselectivity of a variety of chemical transformations.

Chiral Schiff bases are a prominent class of ligands in coordination chemistry and catalysis, typically synthesized through the condensation reaction between a primary amine and a carbonyl compound. The resulting imine-containing molecule can coordinate to a metal center, creating a chiral environment that can induce asymmetry in catalytic reactions. The general synthesis of a Schiff base involves the reaction of an aldehyde or ketone with a primary amine, often with the removal of water to drive the reaction to completion.

While specific examples detailing the synthesis of Schiff bases directly from this compound are not extensively documented in readily available literature, the general synthetic route is well-established. By reacting this compound with a suitable aldehyde or ketone, a new chiral Schiff base ligand can be formed. The steric and electronic properties of the resulting ligand would be influenced by the cyclopropyl (B3062369) and phenyl moieties, potentially offering unique stereochemical control in metal-catalyzed reactions.

A more specialized and rigid class of diimine ligands are the bis(imino)acenaphthenequinone (BIAN) ligands. These are synthesized by the condensation of acenaphthenequinone (B41937) with two equivalents of an amine. The development of chiral BIAN ligands is of significant interest for asymmetric catalysis.

Research has demonstrated the successful synthesis of the first asymmetric Alkyl-BIAN ligands using other chiral cyclopropylamines, specifically those derived from pinene. rsc.orgrsc.orggrowkudos.comjst.go.jp This work provides a strong precedent for the potential use of this compound in a similar capacity. The synthesis of these chiral Alkyl-BIANs was reported to be challenging, with direct condensation of the chiral amine with acenaphthenequinone leading to a mixture of products. rsc.org A more successful, albeit lower-yielding, strategy involved a transimination reaction from a pre-formed zinc chloride complex of an arylated BIAN ligand. rsc.org This suggests that while the synthesis of a BIAN ligand from this compound is conceptually feasible, it may require specialized synthetic strategies to achieve successfully.

Table 1: Synthetic Strategies for Chiral BIAN Ligands

| Strategy | Description | Outcome with Pinene-Derived Cyclopropylamines |

| Direct Condensation | Reaction of the chiral amine with acenaphthenequinone. | Resulted in a mixture of products. rsc.org |

| Transimination | Reaction of the chiral amine with a pre-formed metal complex of an existing BIAN ligand. | Successfully yielded the desired asymmetric Alkyl-BIAN ligand, albeit in modest yields. rsc.org |

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high enantioselectivity. Chiral primary and secondary amines are fundamental building blocks for many successful organocatalysts. The this compound scaffold is a prime candidate for the development of new organocatalysts. For instance, it could be incorporated into catalyst frameworks that operate via enamine or iminium ion intermediates, where the stereochemistry of the catalyst dictates the facial selectivity of the reaction. However, a review of the current scientific literature did not yield specific examples of organocatalysts derived directly from this compound.

Phosphoramidites are a highly successful class of chiral ligands, particularly in transition metal-catalyzed asymmetric reactions such as hydrogenation and conjugate addition. These ligands are characterized by a trivalent phosphorus atom bonded to two oxygen atoms and one nitrogen atom. The modular nature of their synthesis allows for the facile introduction of various chiral motifs. The amine component is crucial in tuning the steric and electronic properties of the ligand, which in turn influences the activity and selectivity of the metal catalyst. The general synthesis involves the reaction of a chiral diol with phosphorus trichloride, followed by the addition of a chiral amine.

The incorporation of this compound into a phosphoramidite (B1245037) ligand is a logical strategy for creating a novel ligand with potentially unique properties. The distinct steric profile of the cyclopropylphenylmethyl group could create a specific chiral pocket around the metal center, leading to high levels of asymmetric induction. Despite this potential, specific research detailing the synthesis and application of phosphoramidite ligands derived from this compound is not readily found in the surveyed literature.

Mechanistic and Stereochemical Investigations Pertaining to S Cyclopropyl Phenyl Methanamine Transformations

Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. nih.govstackexchange.com For derivatives of cyclopropylamine (B47189), DFT calculations provide profound insights into reaction pathways and the origins of selectivity. nih.gov

DFT studies on related systems, such as the 1,3-dipolar cycloaddition reactions of diazopropane (B8614946) with chalcone (B49325) derivatives, demonstrate the power of this approach in mapping out potential energy surfaces. mdpi.com Calculations using functionals like B3LYP and M06 can predict the activation energies for different pathways, thereby identifying the kinetically favored products. mdpi.com For cyclopropylamine systems, DFT has been employed to investigate the kinetic barriers of ring-opening reactions, revealing that the presence of an amino group can significantly lower the activation energy for the cleavage of the cyclopropane (B1198618) ring. nih.gov This acceleration is attributed to an n-σ* interaction between the nitrogen lone pair and the antibonding orbital of the distal C-C bond of the cyclopropane. nih.gov

Transition State Analysis for Stereoselective Processes

The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to different stereoisomers. Transition state analysis using DFT is a powerful method to predict and explain the stereoselectivity observed in asymmetric transformations. mdpi.com

In the context of reactions involving cyclopropylamines, DFT calculations can model the transition state structures for the approach of a reagent to the chiral substrate. For instance, in the radical-mediated ring-opening of cyclopropenes to form alkenyl nitriles, DFT calculations were performed to understand the origin of stereoselectivity. nih.gov By comparing the energy barriers of competing diastereomeric transition states, researchers can rationalize why one stereoisomer is formed preferentially. This analysis often involves examining steric repulsions, electronic interactions, and stabilizing hydrogen bonds within the transition state structure. While specific DFT studies on the transition states for transformations of (S)-cyclopropyl(phenyl)methanamine are not broadly published, the principles derived from similar chiral systems are directly applicable. The analysis would involve modeling the interaction of the chiral amine with a reactant, locating the various transition states, and comparing their Gibbs free energies to predict the major stereoisomeric product.

Conformational Analysis and Chiral Recognition Mechanisms

The three-dimensional structure and conformational flexibility of this compound are key to understanding its reactivity and how it interacts with other chiral molecules—a process known as chiral recognition. nih.govnih.gov The interaction between the phenyl and cyclopropyl (B3062369) rings dictates the molecule's preferred shape.

Investigations into related molecules like cyclopropylbenzene (B146485) (CPB) using a combination of spectroscopic techniques and quantum chemical calculations have shown that the molecule predominantly adopts a "bisected" conformation, where the plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring. nih.gov Electronic spectra revealed the presence of a single conformer, with low computed barriers for interconversion between similar conformers. nih.gov For this compound, similar conformational preferences are expected, where the orientation of the amine and phenyl groups relative to the cyclopropane ring will define a set of low-energy conformers.

Chiral recognition is fundamental to processes like enantioselective catalysis and chromatographic separation. nih.gov The mechanism involves the formation of transient diastereomeric complexes between the chiral molecule and another chiral entity, such as a chiral catalyst or a chiral stationary phase in HPLC. nih.govnih.gov NMR studies on the interaction between chiral selectors and analytes have been used to elucidate the specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking) responsible for discrimination. nih.gov For this compound, its phenyl ring, amine group, and chiral center would all play critical roles in forming these diastereomeric interactions, allowing for chiral recognition.

Spectroscopic and Spectrometric Elucidation of Reaction Intermediates

The direct observation and characterization of transient reaction intermediates are crucial for validating proposed reaction mechanisms. A combination of spectroscopic and spectrometric techniques is often employed for this purpose.

For phenylcyclopropyl systems, advanced techniques such as resonance-enhanced multi-photon ionization (REMPI) in conjunction with IR-UV ion depletion spectroscopy have been used to probe the structure of specific conformers in the gas phase. nih.gov While these studies focus on stable ground-state conformers, similar methods can be adapted to identify and characterize short-lived intermediates. For reactions in solution, techniques like time-resolved NMR and IR spectroscopy can provide structural information on intermediates with sufficient lifetimes. Mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI-MS), can detect the mass-to-charge ratio of ionic intermediates, providing further evidence for their existence in the reaction pathway. For example, in the acid-catalyzed ring-opening of related compounds, the formation of carbocation intermediates is often proposed, which could potentially be detected by these methods under appropriate conditions. nih.gov

Influence of Substituent Effects on Stereoselectivity and Reactivity

Modifying the structure of this compound by adding substituents to the phenyl ring can have a profound impact on its chemical reactivity and the stereoselectivity of its transformations. These substituent effects are generally categorized as either electronic (inductive or resonance) or steric in nature.

The electronic nature of a substituent on the phenyl ring alters the electron density of the entire molecule. Electron-donating groups (e.g., methoxy, methyl) increase the electron density of the phenyl ring, which can affect reactions involving electrophilic attack on the ring or stabilize adjacent positive charges. Conversely, electron-withdrawing groups (e.g., nitro, fluoro) decrease the electron density.

In the context of cyclopropane ring-opening, the stability of potential intermediates is paramount. For instance, in acid-catalyzed ring-opening reactions of 2-phenylcyclopropylamine derivatives, a positive charge develops during the transition state. nih.gov A substituent on the phenyl ring that can stabilize this charge (e.g., a para-methoxy group) would be expected to accelerate the reaction rate compared to an unsubstituted or electron-withdrawn analogue. This principle is fundamental in physical organic chemistry and directly applies to the reactivity of this compound.

The table below illustrates the expected qualitative effects of different substituents on the rate of a hypothetical electrophilic reaction involving the phenyl ring or a ring-opening process that generates a positive charge at the benzylic position.

| Substituent Position | Substituent Type | Example | Expected Effect on Reaction Rate |

| para | Electron-Donating | -OCH₃ | Increase |

| para | Electron-Withdrawing | -NO₂ | Decrease |

| meta | Electron-Donating | -OCH₃ | Minor Increase |

| meta | Electron-Withdrawing | -NO₂ | Decrease |

| ortho | Steric and Electronic | -CH₃ | Complex (rate may decrease due to sterics) |

Kinetic Studies of Asymmetric Transformations Involving the Compound

Kinetic studies, which measure the rates of chemical reactions, are essential for understanding reaction mechanisms and the origins of selectivity in asymmetric synthesis. nih.govst-andrews.ac.uk The goal of an asymmetric transformation is to have one of the pathways leading to a specific enantiomer proceed much faster than the pathway leading to the other enantiomer.

This rate difference is a direct consequence of the difference in the activation energies (ΔG‡) of the competing diastereomeric transition states. DFT calculations can provide valuable kinetic information by computing these energy barriers. nih.gov For example, computational studies on the ring-opening of cyclopropyl radicals showed that an amino substituent could drastically reduce the kinetic barrier for the reaction. nih.gov

Experimental kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst loading) to determine the reaction order, rate constants, and activation parameters. For the asymmetric synthesis of cyclopropylamines, kinetic resolution is a common strategy where one enantiomer of a racemic starting material reacts faster than the other, allowing for their separation. researchgate.net Understanding the kinetics of these transformations is key to optimizing reaction conditions to achieve high enantiomeric excess (ee).

Analysis of Ring-Opening Mechanisms for Cyclopropane Derivatives

The three-membered ring of cyclopropane is highly strained and susceptible to ring-opening reactions under various conditions, including acid catalysis or radical pathways. stackexchange.comnih.gov The regiochemistry and stereochemistry of the ring-opening of derivatives like this compound are dictated by the substituents on the ring and the reaction mechanism.

In the presence of strong acids, the amine group of phenylcyclopropylamine is protonated. Further protonation can initiate the cleavage of the cyclopropane ring. nih.gov Studies on trans-2-phenylcyclopropylamine hydrochloride have shown that electrophilic ring-opening occurs at the distal C2-C3 bond. nih.gov This is contrary to what might be expected, as cleavage of the vicinal C1-C2 bond would produce a more stable benzylic carbocation. The observed regioselectivity is explained by the powerful sigma-withdrawing effect of the ammonium (B1175870) group, which weakens the distal bond, and by charge-charge repulsion in the dicationic transition state. nih.gov

The mechanism can be highly dependent on the specific structure of the substrate. For example, an amide derivative of 2-phenylcyclopropane carboxylic acid undergoes ring-opening via cleavage of the vicinal C1-C2 bond, demonstrating how a change in a functional group can completely alter the reaction pathway. nih.gov The ring-opening can proceed through mechanisms that resemble S_N1 or S_N2 pathways, depending on the substrate and nucleophile. nih.govlibretexts.org For instance, in some acid-catalyzed ring-openings of cyclopropanes, the stereochemistry of the product confirmed an S_N2-like mechanism. nih.gov

The following table summarizes the two primary mechanistic pathways for the acid-catalyzed ring-opening of substituted phenylcyclopropanes.

| Cleavage Site | Driving Force | Intermediate Type |

| Vicinal (C1-C2) | Stabilization of benzylic carbocation by π-acceptor groups | Zwitterionic/Dicationic species |

| Distal (C2-C3) | Destabilization by strong σ-withdrawing groups (e.g., -NH₃⁺) | Dicationic species |

Derivatives and Analogs: Expanding the Chemical Space Based on S Cyclopropyl Phenyl Methanamine

Synthesis of Structurally Modified Analogs with Enhanced Stereochemical Control

The synthesis of chiral cyclopropylamines and their analogs with high levels of stereocontrol is a significant area of research, as the precise three-dimensional arrangement of substituents is often critical for biological function. nih.gov A variety of advanced methods have been developed to achieve high diastereo- and enantioselectivity.

One powerful approach involves the metal-catalyzed asymmetric cyclopropanation of olefins. nih.govchemistryviews.org For instance, chiral ruthenium phenyloxazoline (Ru-Pheox) complexes have been successfully employed for the highly stereoselective cyclopropanation of diazo Weinreb amides with olefins, producing chiral cyclopropane (B1198618) amides with diastereoselectivities up to 99:1 and enantioselectivities up to 96% ee. chemistryviews.org These amide products can then be converted into other useful intermediates. chemistryviews.org Similarly, copper-catalyzed three-component reactions of cyclopropenes, alkenyl organoboron reagents, and hydroxyamine esters, enabled by commercial bisphosphine ligands, can deliver polysubstituted cis-1,2-alkenylcyclopropylamines with exceptional enantioselectivity, creating up to three stereogenic centers on the cyclopropane ring in a single step. rsc.org

Biocatalysis offers another highly selective route. Engineered variants of sperm whale myoglobin (B1173299) have been shown to catalyze the cyclopropanation of vinylarenes with diazoketone reagents, yielding keto-functionalized cyclopropanes with excellent diastereo- and enantioselectivity (often >99% de and ee). nih.gov These chiral cyclopropyl (B3062369) ketones are versatile building blocks that can be further diversified. nih.gov

Alternative strategies move away from cyclopropanation of olefins. A notable method involves the diastereoselective synthesis of cyclopropylamines from N-sulfinyl α-chloro ketimines. thieme-connect.com In this approach, the reaction with various Grignard reagents (aryl, alkyl, and alkenyl) leads to the formation of densely functionalized chiral cyclopropylamine (B47189) building blocks. thieme-connect.com Furthermore, enantiomerically enriched cyclopropylamines can be accessed through the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes, where the stereochemistry is controlled via a cyclopropene (B1174273) intermediate. mdpi.com

| Catalytic System/Method | Substrate Type | Key Features | Stereoselectivity | Reference(s) |

| Chiral Ru(II)-Amm-Pheox | Diazo Weinreb Amides, Olefins | First highly stereoselective cyclopropanation of diazoacetamides. | Up to 99:1 dr, up to 96% ee | chemistryviews.org |

| Engineered Myoglobin | Vinylarenes, Diazoketones | Biocatalytic approach with broad substrate scope. | >99% de, >99% ee | nih.gov |

| Copper/Bisphosphine Ligand | Cyclopropenes, Organoborons | Three-component reaction to form polysubstituted cyclopropylamines. | Exceptionally high enantioselectivity | rsc.org |

| N-Sulfinyl α-Chloro Ketimines | Grignard Reagents | Chemodivergent route to access either aziridines or cyclopropylamines. | High diastereoselectivity | thieme-connect.com |

| Diastereoselective Substitution | Chiral Bromocyclopropanes | Formal SN2-type substitution via a cyclopropene intermediate. | High enantiomeric purity | mdpi.com |

Functionalization Strategies for Diversifying the Cyclopropyl Phenyl Amine Core (e.g., N-alkylation, aromatic substitution)

Diversification of the (S)-cyclopropyl(phenyl)methanamine core is crucial for exploring structure-activity relationships. Key strategies include functionalization at the nitrogen atom (N-alkylation) and modification of the phenyl ring (aromatic substitution).

N-alkylation is a common strategy to modify the properties of the amine. A group of N-cyclopropyl-N-alkylanilines, with alkyl groups including methyl, ethyl, isopropyl, and benzyl (B1604629), have been synthesized to probe reaction mechanisms. nih.govresearchgate.net A standard synthetic route for N-alkylation involves reductive amination, where the primary amine is reacted with an aldehyde or ketone, followed by reduction with an agent like sodium borohydride (B1222165) (NaBH₄). nih.gov For example, a methoxybenzyl group can be installed on the nitrogen by reacting the parent amine with 2-methoxybenzaldehyde (B41997) and NaBH₄. nih.gov

Aromatic substitution allows for the introduction of various functional groups onto the phenyl ring, which can significantly alter electronic properties and intermolecular interactions. This is prominently featured in the synthesis of fluorinated analogs, where fluorine atoms are introduced at specific positions on the phenyl ring starting from commercially available fluorinated benzaldehydes. nih.gov

Broader C-H functionalization techniques represent a modern approach to diversification, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. thieme-connect.com While many examples focus on other cyclic amines, the principles are applicable. thieme-connect.comnih.gov For instance, protecting-group-free methods for the α-C–H bond functionalization of cyclic amines have been developed, which proceed via deprotonation followed by the addition of an organolithium nucleophile. nih.gov Such strategies could potentially be adapted to functionalize the benzylic position of the cyclopropyl(phenyl)methanamine (B1351686) core.

| Functionalization Strategy | Reagents/Method | Position Functionalized | Purpose/Outcome | Reference(s) |

| N-Alkylation | Aldehyde/Ketone, NaBH₄ | Amine Nitrogen (N-H) | Introduce alkyl or benzyl groups to modify basicity and steric bulk. | nih.govnih.gov |

| Aromatic Substitution | Use of substituted starting materials (e.g., fluorobenzaldehyde) | Phenyl Ring | Introduce substituents (e.g., fluorine) to modulate electronic properties. | nih.gov |

| Nitrosation of N-Alkylanilines | Nitrous Acid (HNO₂) | Amine Nitrogen | Mechanistic probe; results in cleavage of the cyclopropyl group. | nih.govresearchgate.net |

| α-C-H Functionalization | Deprotonation, Organolithium Nucleophile | α-Carbon (Benzylic position) | Direct formation of new C-C bonds adjacent to the nitrogen (conceptual). | nih.gov |

Comparative Studies of Stereoselectivity Across Related Chiral Amines

The synthesis of chiral amines is a cornerstone of modern organic chemistry, with different structural classes presenting unique stereochemical challenges. acs.orgacs.org Comparing the methods used for this compound with those for other chiral amines, such as benzylamines or acyclic amines, reveals important distinctions in controlling stereochemistry.

For many chiral amines, asymmetric hydrogenation of imines or enamines is a dominant strategy. acs.org This often relies on transition metal catalysts (e.g., Iridium, Rhodium) complexed with sophisticated chiral phosphine (B1218219) ligands to control the facial selectivity of hydride addition to a C=N double bond. acs.org The stereochemical outcome is dictated by the chiral catalyst (reagent control).

In contrast, the synthesis of chiral cyclopropylamines often involves controlling stereochemistry during the formation of the three-membered ring itself. nih.gov In methods like metal-catalyzed cyclopropanation, the challenge is to control both the relative (cis/trans) and absolute stereochemistry simultaneously. chemistryviews.org The rigid nature of the cyclopropane ring means that post-synthetic conformational adjustments are not possible, making the initial stereocontrol paramount.

Another key comparative point is the use of chiral auxiliaries. The synthesis of many chiral amines, including benzylamines, can be effectively guided by a removable chiral sulfinyl group attached to the nitrogen. acs.org Reduction of the resulting N-sulfinyl ketimine is often highly diastereoselective, and the auxiliary is subsequently cleaved to yield the enantiopure primary amine. acs.org While this substrate-controlled approach is also applicable to cyclopropylamines, methods that directly generate the chiral cyclopropane skeleton, such as the reaction of N-sulfinyl ketimines with Grignard reagents, offer a more convergent pathway where the amine and the ring are constructed with stereocontrol in the same process. thieme-connect.com This method is particularly noteworthy as it can be directed to form either chiral cyclopropylamines or chiral aziridines from the same precursor simply by changing the basicity of the Grignard reagent, highlighting the subtle energetic differences in the transition states leading to different three-membered rings. thieme-connect.com

Ultimately, while all chiral amine syntheses strive for high stereoselectivity, the strategies for cyclopropylamines are distinguished by the need to control stereocenters on a strained, rigid ring structure, leading to the development of specialized cyclopropanation and ring-forming methodologies alongside more general amine synthesis techniques. nih.gov

Development of Fluorinated Cyclopropylamine Derivatives

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govenamine.net Consequently, the development of fluorinated derivatives of cyclopropylamines has been an active area of research, with fluorine being incorporated into either the phenyl ring or the cyclopropane ring itself. nih.govnih.gov

Fluorination of the Phenyl Ring: A direct approach to synthesizing phenyl-fluorinated analogs involves starting with a fluorinated aromatic precursor. nih.gov For example, a series of fluorinated 2-phenylcyclopropylmethylamines were designed and synthesized to act as selective serotonin (B10506) 5-HT₂C receptor agonists. The synthesis began with a substituted fluoro-methoxybenzaldehyde, which was converted to a vinyl fluoride. Subsequent cyclopropanation with ethyl diazoacetate, followed by a series of standard functional group manipulations, yielded the target fluorinated cyclopropylamine derivatives. nih.gov

Fluorination of the Cyclopropane Ring: Introducing fluorine directly onto the cyclopropane ring presents a different synthetic challenge. Diastereopure 2-fluoro-2-phenylcyclopropylamines and 2-fluoro-1-phenylcyclopropylamines have been synthesized to study the effects of fluorine substitution on monoamine oxidase inhibition. nih.gov The presence and stereochemistry of the fluorine atom on the cyclopropane ring were found to be critical for biological activity. nih.gov

The synthesis of gem-difluorinated cyclopropanes, which contain a CF₂ group, is of particular interest as this moiety can serve as a non-hydrolyzable mimic of a carbonyl group. enamine.net An effective method for gem-difluorocyclopropanation involves the use of a difluorocarbene source. researchgate.netnih.gov Trifluoromethyltrimethylsilane (TMSCF₃), activated by an initiator like sodium iodide, has been established as an efficient reagent for generating difluorocarbene for the [2+1] cycloaddition with olefins. researchgate.netnih.gov Another common source is the thermolysis of sodium bromodifluoroacetate. researchgate.net These methods have been used to create various gem-difluorinated cyclopropanes, which can then be converted to the corresponding amines. nih.govresearchgate.net A multigram-scale synthesis of various fluoroalkyl-substituted cyclopropylamines (bearing CH₂F, CHF₂, and CF₃ groups) has also been reported, allowing for in-depth study of their physicochemical properties. acs.orgbohrium.com

| Derivative Type | Synthetic Method | Key Reagents | Purpose/Application | Reference(s) |

| Phenyl-Fluorinated | Cyclopropanation of vinyl fluoride | 5-Fluoro-2-methoxybenzaldehyde, Cu(acac)₂ | CNS disorders, 5-HT₂C receptor agonists | nih.gov |

| Mono-Fluoro on Cyclopropane | Not detailed in snippets | Not detailed in snippets | Monoamine oxidase inhibitors | nih.gov |

| gem-Difluoro on Cyclopropane | Difluorocyclopropanation of olefins | TMSCF₃, NaI | General synthetic methodology | researchgate.netnih.gov |

| gem-Difluoro on Cyclopropane | Difluorocyclopropanation of cinnamyl acetate | Sodium chlorodifluoroacetate | Synthesis of 5-HT₂C receptor agonists | nih.gov |

| Fluoroalkyl on Cyclopropane | Various methods | XtalFluor-M, Corey-Chaykovsky | Study of physicochemical properties (pKa, logP) | acs.orgbohrium.com |

Future Directions and Broader Impact of S Cyclopropyl Phenyl Methanamine Research

Potential for Novel Reaction Discovery in Asymmetric Synthesis

The distinct steric and electronic properties of the cyclopropane (B1198618) ring in (S)-cyclopropyl(phenyl)methanamine make it a valuable building block for discovering new reactions in asymmetric synthesis. mdpi.com Chiral cyclopropanes are key components in many biologically active molecules, and developing methods to create them with high control over their 3D structure (stereocontrol) is a major focus of modern organic chemistry. mdpi.comresearchgate.net

The presence of the chiral amine can direct the stereochemical outcome of reactions, making it a useful chiral auxiliary or building block for creating more complex molecules. nih.gov Research in this area is focused on several key aspects:

Development of New Catalysts: The amine group can be used to create novel chiral ligands for transition metal catalysts. These new catalysts could enable previously difficult or impossible asymmetric transformations. nih.gov

Exploring Unique Reactivity: The strained cyclopropane ring can participate in a variety of ring-opening reactions, leading to the formation of diverse and complex molecular architectures. The chirality of the starting material can be transferred to the product, providing a powerful tool for asymmetric synthesis.

Michael-Initiated Ring Closure (MIRC): This class of reactions is a powerful method for forming cyclopropane rings. The use of chiral catalysts in MIRC reactions allows for the synthesis of enantiomerically enriched cyclopropanes. researchgate.net The development of new MIRC reactions utilizing derivatives of this compound could lead to novel synthetic routes for valuable compounds. researchgate.net

The continued exploration of the reactivity of this compound and related chiral cyclopropylamines promises to uncover new and efficient methods for the synthesis of enantiomerically pure compounds. acs.org

Advancements in Sustainable and Green Chemistry Methodologies for Chiral Amine Production

The production of chiral amines, essential components in over 40% of pharmaceuticals, has traditionally relied on methods that are often inefficient and generate significant waste. nih.gov This has spurred the development of more sustainable and environmentally friendly "green" chemistry approaches. acs.org

Biocatalysis , the use of enzymes to carry out chemical transformations, has emerged as a particularly promising green method for producing chiral amines. nih.govnih.gov Enzymes offer several advantages over traditional chemical catalysts:

High Selectivity: Enzymes can produce the desired stereoisomer of a chiral amine with exceptional precision, often exceeding 99% enantiomeric excess. hims-biocat.euoup.com

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in water at moderate temperatures and pressures, reducing energy consumption and the need for harsh solvents. nih.gov

Reduced Waste: Enzymatic processes can be highly atom-economical, meaning that most of the atoms from the starting materials are incorporated into the final product, minimizing waste generation. acs.org

Several classes of enzymes are being engineered and optimized for the production of chiral amines, including:

| Enzyme Class | Function | Key Advantages |

| Amine Transaminases (ATAs) | Transfer an amino group from a donor molecule to a ketone, producing a chiral amine. oup.comacs.org | Do not require costly cofactors. acs.org |

| Amine Dehydrogenases (AmDHs) | Catalyze the synthesis of chiral amines from ketones via reductive amination. nih.govhims-biocat.eu | Can be engineered to accept a wide range of substrates. nih.gov |

| Imine Reductases (IREDs) | Reduce imines to chiral amines. rsc.orgresearchgate.net | Can be used in kinetic resolutions to produce highly enantiopure amines. rsc.org |

The development of multi-enzyme cascade reactions, where several enzymes work in sequence to produce a target molecule, further enhances the efficiency and sustainability of chiral amine synthesis. rsc.org These advancements in biocatalysis are paving the way for the large-scale, cost-effective, and environmentally friendly production of this compound and other valuable chiral amines. nih.govrsc.org

Contribution to the Development of Complex Chiral Architectures for Advanced Materials

The unique three-dimensional structure and chirality of this compound make it an attractive building block for the creation of complex chiral architectures with applications in advanced materials. nih.gov Chirality is a key feature in many natural and synthetic materials, influencing their properties and functions. chiralpedia.commdpi.com

The incorporation of this compound and its derivatives into larger molecular structures can lead to the development of:

Chiral Polymers: The polymerization of monomers containing the this compound scaffold can lead to the formation of helical polymers with specific optical and electronic properties. mdpi.com These materials could find applications in areas such as chiral separations, asymmetric catalysis, and optoelectronics.

Metal-Organic Frameworks (MOFs): MOFs are porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. The use of chiral building blocks like this compound can lead to the formation of chiral MOFs that can be used for enantioselective separations and catalysis. mdpi.com

Spirocyclic Compounds: The cyclopropane ring can be used to create spirocyclic structures, where two rings share a single atom. These rigid, three-dimensional structures are of increasing interest in drug discovery and materials science. acs.org

The ability to control the stereochemistry of these complex architectures is crucial for tailoring their properties and functions. The use of enantiomerically pure building blocks like this compound provides a powerful strategy for achieving this control.

Interdisciplinary Research Opportunities in Catalysis and Chemical Methodology

Research on this compound and related chiral amines is inherently interdisciplinary, bridging the fields of organic synthesis, catalysis, biochemistry, and materials science. chiralpedia.commdpi.com This creates numerous opportunities for collaboration and innovation.

Catalysis:

The development of new chiral ligands derived from this compound for asymmetric catalysis is a key area of research. nih.gov Collaboration between synthetic chemists and catalysis experts is essential for designing, synthesizing, and testing these new catalysts.

Biocatalysis offers a fertile ground for interdisciplinary research, combining principles of enzymology, protein engineering, and process engineering to develop efficient and sustainable methods for chiral amine synthesis. nih.govnih.gov

Chemical Methodology:

The unique reactivity of the cyclopropane ring presents opportunities for the development of novel synthetic methodologies. mdpi.com Computational chemists can play a crucial role in understanding the reaction mechanisms and predicting the stereochemical outcomes of these new transformations.

The development of high-throughput screening methods is accelerating the discovery of new catalysts and reactions. chiralpedia.com This requires expertise in automation, analytical chemistry, and data analysis.

The continued investigation of this compound will undoubtedly lead to further advancements in our understanding of chirality and its role in chemistry and biology, fostering collaborations across scientific disciplines. chiralpedia.commdpi.com

Q & A

Q. What are the recommended synthetic routes for (S)-cyclopropyl(phenyl)methanamine, and how can reaction conditions be optimized for enantiomeric purity?

- Methodology : The synthesis typically involves reductive amination of cyclopropylamine with benzaldehyde derivatives. For enantiomeric control, asymmetric catalysis or chiral auxiliaries are employed. For example, stereochemical integrity is maintained using NaBH₄ or NaBH(OAc)₃ in methanol or dichloroethane, as demonstrated in related cyclopropylmethanamine syntheses .

- Optimization : Temperature control (0–25°C), solvent polarity adjustments, and chiral chromatography (e.g., using amylose-based columns) are critical for isolating the (S)-enantiomer with >98% purity .

Q. What analytical techniques are most effective for characterizing this compound and confirming its structural identity?

- Primary Methods :

- ¹H/¹³C NMR : Assign peaks for the cyclopropyl ring (δ ~0.5–1.5 ppm), phenyl protons (δ ~7.0–7.5 ppm), and methanamine group (δ ~2.5–3.5 ppm) .

- HRMS (ESI) : Verify molecular weight (e.g., calculated m/z 161.131 for C₁₀H₁₃N) .

- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) to confirm enantiopurity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .